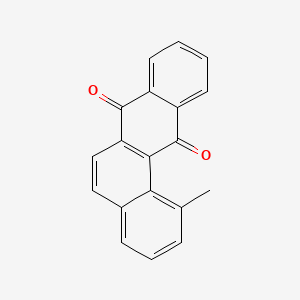

1-Methyltetraphene-7,12-dione

Description

Structure

3D Structure

Properties

CAS No. |

60451-76-5 |

|---|---|

Molecular Formula |

C19H12O2 |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

1-methylbenzo[a]anthracene-7,12-dione |

InChI |

InChI=1S/C19H12O2/c1-11-5-4-6-12-9-10-15-17(16(11)12)19(21)14-8-3-2-7-13(14)18(15)20/h2-10H,1H3 |

InChI Key |

BNYZXVUFMRUBIW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyltetraphene 7,12 Dione and Its Analogues

De Novo Synthetic Routes to the 1-Methyltetraphene-7,12-dione Core

De novo synthesis provides a versatile platform for constructing the this compound core from simpler, readily available precursors. These routes are crucial for enabling structural modifications and the introduction of various substituents onto the aromatic backbone. Key strategies employed for this purpose include cycloaddition reactions to form the foundational rings, cross-coupling reactions to link aromatic fragments, ring-closing metathesis for intramolecular cyclization, and Friedel-Crafts reactions for ring annulation.

Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, are powerful tools for the construction of six-membered rings, which form the basis of the tetraphene core. In this approach, a diene is reacted with a dienophile to form a cyclohexene (B86901) derivative, which can then be aromatized. For the synthesis of tetraphene-dione analogues, a common strategy involves the reaction of a suitably substituted naphthoquinone (acting as the dienophile) with a diene, leading to the anthracene-dione core, which can be further functionalized.

Another relevant approach is the 1,3-dipolar cycloaddition, which can be used to synthesize five-membered heterocyclic rings that can be later transformed or integrated into a larger polycyclic system. For instance, the intramolecular 1,3-dipolar cycloaddition of alkyne-tethered N-tosylhydrazones has been reported as a transition-metal-free method to generate fused polycyclic pyrazoles, which can be key intermediates for more complex aromatic structures. researchgate.net The reaction proceeds through a [3+2] cycloaddition, offering high yields and broad substrate scope. researchgate.net While not a direct route to the carbocyclic tetraphene core, such cycloaddition strategies highlight the versatility of these reactions in building complex fused systems.

Transition metal-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon bonds, particularly for linking aryl moieties. These methods offer a modular approach to building the tetraphene skeleton by sequentially coupling smaller aromatic building blocks.

The Suzuki-Miyaura cross-coupling reaction is a premier method for forming aryl-aryl bonds. tcichemicals.com It typically involves the reaction of an aryl halide or triflate with an arylboronic acid or ester in the presence of a palladium catalyst and a base. tcichemicals.comrsc.org This reaction is known for its mild conditions, high functional group tolerance, and excellent yields. tcichemicals.com

For the synthesis of the this compound backbone, a Suzuki-Miyaura strategy could involve coupling appropriately substituted naphthalene (B1677914) and benzene (B151609) fragments. For example, a di-brominated naphthalene derivative could undergo a sequential or double Suzuki-Miyaura coupling with different arylboronic acids to construct the tetracyclic framework. rsc.org The versatility of this reaction allows for the precise placement of substituents, such as the methyl group in the target molecule. Recent advancements have focused on developing highly efficient catalyst systems, allowing for very low catalyst loadings and the use of more environmentally benign solvents like water. tcichemicals.comresearchgate.net

| Reactant A | Reactant B | Catalyst | Base | Conditions | Product Type | Yield (%) |

| 2-Bromo-4-methoxybenzaldehyde | 5-Formyl-2-methoxyphenylboronic acid | Pd(OAc)2/SPhos | NaOH | Microwave, 50 min | Bis-benzaldehyde | 48 |

| 1,5-Dibromonaphthalene | m-Xylylboronic acid | Not specified | Not specified | Not specified | 1,5-Di(m-xylyl)naphthalene | Not specified |

| Aryl Halide | Arylboronic Acid | Pd(PPh3)4 | Ba(OH)2 | DMA, 80°C | Teraryl | 96-99 |

This table presents examples of Suzuki-Miyaura couplings used to form C-C bonds between aromatic rings, a key step in synthesizing polycyclic structures analogous to tetraphene-dione. Data sourced from multiple studies. rsc.orgresearchgate.netmdpi.com

Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic alkenes from acyclic dienes, catalyzed by metal alkylidene complexes, most notably those based on ruthenium or molybdenum. wikipedia.orgorganic-chemistry.org While commonly used for creating 5- to 30-membered rings, its principles can be adapted to synthesize the fused rings of polycyclic systems. wikipedia.orgresearchgate.net The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile small molecule, typically ethylene. wikipedia.org

A significant advancement relevant to the synthesis of quinone-like structures is the development of iron(III)-catalyzed carbonyl-olefin ring-closing metathesis. nih.govrepec.org This transformation provides a novel approach for constructing unsaturated carbocycles from precursors containing both a carbonyl group and an olefin. nih.gov Unlike traditional olefin metathesis, this reaction involves the direct participation of a carbonyl group, making it highly suitable for building cyclic ketones.

The reaction is catalyzed by simple and inexpensive iron(III) salts, such as FeCl₃, making it an environmentally benign and cost-effective alternative to precious metal catalysts. nih.govresearchgate.net The proposed mechanism involves an iron(III)-mediated [2+2]-cycloaddition between the carbonyl and the olefin to form an oxetane (B1205548) intermediate, which then undergoes fragmentation to yield the cyclic alkene product. nih.gov This methodology is distinguished by its operational simplicity, mild reaction conditions, and high functional group tolerance, making it a promising strategy for the final ring-closing step in a synthesis of this compound or its precursors. nih.govresearchgate.net

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Product Type | Yield (%) |

| FeCl₃ | 10 | Dichloroethane | Ambient | Unsaturated Carbocycle | Improved Overall Yields |

| InCl₃ | 10 | Dichloroethane | Ambient | Unsaturated Carbocycle | 27 |

| GaCl₃ | 10 | Dichloroethane | Ambient | Unsaturated Carbocycle | 55 |

| FeCl₃ | 5 | Dichloroethane | Ambient | Unsaturated Carbocycle | Optimal Conditions |

This table summarizes the performance of different Lewis acid catalysts in carbonyl-olefin metathesis, highlighting the superior efficiency of Iron(III) chloride. Data from mechanistic studies. nih.gov

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring. nih.gov The acylation variant, which involves reacting an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst (e.g., AlCl₃), is particularly useful for synthesizing aryl ketones. sigmaaldrich.com This reaction can be performed intramolecularly to construct a new ring fused to an existing aromatic system, a key step in building polycyclic structures. beilstein-journals.org

In a synthetic route towards the tetraphene-7,12-dione core, an intramolecular Friedel-Crafts acylation could be envisioned as the final ring-forming step. A suitably designed precursor, such as a 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivative, can undergo cyclization when treated with a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent. beilstein-journals.org This reaction proceeds by electrophilic aromatic substitution, where the acylium ion generated from the carboxylic acid attacks the adjacent aromatic ring, leading to the formation of the dione-containing ring and completing the tetracyclic system. sigmaaldrich.combeilstein-journals.org This method is valued for its efficiency in creating fused cyclic ketones from readily prepared carboxylic acid precursors. beilstein-journals.org

| Cyclization Agent | Conditions | Advantages | Substrate Example | Product Type |

| Polyphosphoric Acid (PPA) | 150 °C, no additional solvent | Inexpensive, good yield, short reaction time, simple workup | 2-(Phenoxymethyl)-4-phenylquinoline-3-carboxylic acids | Tetracyclic-fused quinolinones |

| Eaton's Reagent (P₂O₅/MeSO₃H) | Not specified | Effective for cyclization | 2-(Phenoxymethyl)-4-phenylquinoline-3-carboxylic acids | Tetracyclic-fused quinolinones |

| AlCl₃, H₂SO₄, p-TsOH, TiCl₄ | Varied | Common cyclization agents | General intramolecular acylations | Aryl ketones |

This table outlines various reagents used for intramolecular Friedel-Crafts acylation to synthesize polycyclic ketone systems, with a focus on the efficient synthesis of tetracyclic-fused quinolines. Data sourced from a study on tetracyclic system synthesis. beilstein-journals.org

Ring-Closing Metathesis Strategies

Functionalization and Derivatization of the this compound Skeleton

The strategic modification of the this compound core is essential for exploring the structure-activity relationships of its derivatives and for completing the synthesis of more complex natural products. Key functionalization strategies include halogenation, alkylation, arylation, and the introduction of oxygen-containing substituents.

Halogenation Reactions: Synthesis of Bromo- and Fluoro-substituted Derivatives

The introduction of halogen atoms, such as bromine and fluorine, onto the aromatic core of tetraphene-7,12-dione serves as a valuable synthetic handle for further transformations, such as cross-coupling reactions. While specific examples detailing the direct halogenation of this compound are not extensively documented, methodologies developed for related polycyclic aromatic quinones can be considered. For instance, electrophilic bromination of naphthalene dianhydride derivatives has been achieved using reagents like sodium bromide in oleum, allowing for selective introduction of bromine atoms. mdpi.com Similar approaches could potentially be adapted for the this compound scaffold.

The synthesis of fluoro-substituted derivatives often requires more specialized methods. For example, the synthesis of fluoro-substituted codeine derivatives has been accomplished through various synthetic routes, highlighting the unique challenges and strategies associated with incorporating fluorine into complex molecular frameworks. nih.gov These strategies might inform potential synthetic routes to fluoro-substituted this compound.

| Reagent System | Halogen Introduced | Potential Application |

| Sodium Bromide/Oleum | Bromine | Precursor for cross-coupling reactions |

| N-Bromosuccinimide | Bromine | Selective bromination of activated positions |

| Selectfluor® | Fluorine | Electrophilic fluorination |

Alkylation and Arylation Strategies

The addition of alkyl and aryl groups to the this compound skeleton can significantly influence its electronic properties and biological activity. While direct alkylation or arylation of the core quinone structure can be challenging, these groups are often incorporated during the construction of the tetracyclic system. For example, in the synthesis of certain angucycline analogues, alkyl groups are introduced at early stages of the synthetic sequence. researchgate.net

Strategies for the arylation of related quinone systems often involve transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, on halogenated precursors. These methods provide a powerful tool for the introduction of a wide range of aryl and heteroaryl moieties.

Introduction of Hydroxyl and Methoxy (B1213986) Functionalities

Hydroxyl and methoxy groups are common substituents in naturally occurring angucyclines and play a crucial role in their biological activity. The introduction of these functionalities can be achieved through various synthetic methods. For instance, the isolation of 11-hydroxy-7-methoxy-2,8-dimethyltetracene-5,12-dione from a bacterial source highlights the natural occurrence of such oxygenated derivatives. google.commdpi.com

In a laboratory setting, the synthesis of methoxy-substituted precursors, such as 7-methoxy-1-tetralone, is a common strategy in the total synthesis of angucyclines. google.com The hydroxyl groups can be introduced through oxidation of the aromatic rings or during the construction of the quinone moiety. Demethylation of methoxy groups using reagents like boron tribromide is another common method to unveil hydroxyl functionalities.

| Reaction Type | Reagents | Functional Group Introduced |

| Electrophilic Hydroxylation | Varies (e.g., CAN oxidation) | Hydroxyl |

| Nucleophilic Aromatic Substitution | Sodium methoxide | Methoxy |

| Demethylation | Boron tribromide (BBr₃) | Hydroxyl (from Methoxy) |

Stereoselective Synthesis of Tetrahydro-1-methyltetraphene-7,12-dione Derivatives

The stereoselective synthesis of partially saturated derivatives, such as tetrahydro-1-methyltetraphene-7,12-diones, is of great importance as many bioactive angucyclines possess stereogenic centers in their alicyclic rings. The control of stereochemistry during the reduction of the quinone moiety or the cyclization reactions to form the tetracyclic system is a key challenge.

Diastereoselective and enantioselective reductions of related diones, such as tetralin-1,4-dione, have been achieved using various reducing agents and chiral catalysts. beilstein-journals.org For example, the use of chiral borane (B79455) reagents can lead to the formation of diols with high diastereoselectivity and enantioselectivity. beilstein-journals.org Similar methodologies could be applied to the stereoselective reduction of the dione (B5365651) functionalities in the this compound system to generate chiral tetrahydro derivatives.

Total Synthesis Approaches to Complex Natural Products Incorporating the this compound Moiety

The this compound framework is a key structural motif in a large number of complex natural products, particularly the angucycline antibiotics. Total synthesis of these molecules is a significant undertaking that relies on the efficient construction of this core structure.

Synthesis of Angucycline Frameworks

The synthesis of the angucycline framework often involves a convergent strategy where different fragments of the molecule are prepared separately and then combined. Diels-Alder reactions are a powerful tool for the construction of the tetracyclic core. researchgate.netnih.gov These cycloaddition reactions can be highly stereoselective, allowing for the controlled formation of the desired stereochemistry in the alicyclic ring.

Other strategies for the synthesis of the benz[a]anthraquinone core of angucyclines include intramolecular cyclization reactions and transition-metal mediated cross-couplings. nih.gov The choice of strategy depends on the specific substitution pattern of the target molecule. The this compound moiety often serves as a late-stage intermediate or is formed during the final aromatization steps of the synthesis. The development of new synthetic methods continues to be an active area of research, driven by the desire to access novel angucycline analogues with improved biological properties. researchgate.netnih.gov

Synthetic Pathways to Tetrangulol (B1209878) and Related Compounds

Tetrangulol is a naturally occurring benz[a]anthraquinone and a member of the angucycline family of antibiotics. Its synthesis, both biological and chemical, provides insight into the formation of the core tetraphene dione skeleton.

The biosynthetic pathway to tetrangulol is understood to follow a canonical type II polyketide synthase (PKS) route. nih.gov This process begins with the condensation of one acetyl-CoA starter unit with nine malonyl-CoA extender units. nih.gov This condensation is catalyzed by ketosynthases and involves an acyl carrier protein, resulting in a linear polyketide chain. nih.gov Subsequently, polyketide cyclases facilitate the folding and cyclization of this chain to create the characteristic aromatic benz[a]anthraquinone core. nih.gov A key intermediate in this pathway is the related angucycline, tetrangomycin (B1203879), which serves as a direct precursor to tetrangulol. nih.gov

Chemical syntheses often adopt a biomimetic approach, mimicking the proposed biological cyclization steps. A notable strategy for synthesizing angucyclinones with an aromatic B-ring, such as tetrangomycin and rabelomycin, involves two sequential aldol (B89426) cyclizations. acs.org This process starts with a suitably substituted naphthoquinone, and the regioselectivity of the cyclizations is controlled by the C-H acidity of the potential nucleophilic centers under kinetically controlled conditions. acs.org

Table 1: Key Steps in the Biosynthesis and Biomimetic Synthesis of Tetrangulol Analogues

| Step | Description | Key Intermediates/Reagents |

|---|---|---|

| Biosynthesis | ||

| 1. Chain Assembly | Condensation of acetyl-CoA and malonyl-CoA units via a Type II PKS system. | Acetyl-CoA, Malonyl-CoA |

| 2. Cyclization | Folding and cyclization of the linear polyketide chain. | Polyketide Cyclases |

| 3. Aromatization | Formation of the aromatic benz[a]anthraquinone core. | Tetrangomycin |

| Biomimetic Synthesis | ||

| 1. Aldol Cyclization I | The first ring closure to form a tetrahydroanthraquinone (B8792033) intermediate. | Substituted Naphthoquinones |

| 2. Aldol Cyclization II | The second ring closure to complete the tetracyclic angucyclinone framework. | Tetrahydroanthraquinones |

Methodologies for Kinamycin Skeleton Synthesis

The kinamycins are a family of potent diazobenzofluorene antibiotics. researchgate.net Although their core structure is a benzo[b]fluorene, distinct from the tetraphene skeleton of this compound, the synthetic strategies developed for these complex molecules are relevant in the broader context of polycyclic natural product synthesis.

A significant challenge in kinamycin synthesis is the construction of the tetracyclic core. One efficient method involves the reaction of 1-indanone (B140024) dianions with phthalate (B1215562) diesters. researchgate.netacs.org This annulation reaction leads to the formation of benzo[b]fluorenones with high regioselectivity and in good yields. acs.org

The Diels-Alder reaction is another powerful tool employed for constructing the kinamycin skeleton. acs.org In one approach, a functionalized benzofluorenone is converted into a quinone, which then acts as a dienophile in a regioselective Diels-Alder reaction. acs.org This cycloaddition strategy is crucial for building the highly substituted and stereochemically complex D-ring of the kinamycin structure. researchgate.netacs.org

A final key step in the synthesis of kinamycins is the installation of the unique diazo functionality. This is often achieved late in the synthesis via a mild diazo-transfer reaction onto a complex cyclopentadiene (B3395910) intermediate derived from the tetracyclic core. researchgate.net

Table 2: Selected Methodologies for Kinamycin Skeleton Construction

| Methodology | Description | Starting Materials | Key Product |

|---|---|---|---|

| Indanone Dianion Annulation | Reaction of a 1-indanone dianion with a phthalate diester. | 1-Indanone derivatives, Phthalate diesters | Benzo[b]fluorenone core |

| Diels-Alder Cycloaddition | [4+2] cycloaddition to construct the D-ring. | Quinone derived from benzofluorenone, Diene (e.g., anthracene) | Tetracyclic kinamycin skeleton |

| Asymmetric Epoxidation | Enantioselective epoxidation to introduce stereocenters in the D-ring. | Functionalized quinone monoketal | Chiral epoxide intermediate |

Novel Synthetic Methodologies and Strategic Reaction Development

The development of new synthetic methods for polycyclic aromatic quinones (PAQs) is driven by the need for more efficient, selective, and environmentally benign processes.

One innovative approach is the use of continuous flow electrochemical oxidation. nih.govsemanticscholar.org This method provides a green alternative to traditional chemical oxidants for converting polycyclic aromatic phenols (PAPs) into PAQs. nih.gov The electrochemical process involves trapping a phenoxonium cation intermediate with a nucleophile like methanol (B129727) to form an acetal, which is subsequently hydrolyzed to the quinone. nih.govsemanticscholar.org This technique reduces waste and offers enhanced safety and control over the reaction. semanticscholar.org

The Diels-Alder reaction remains a cornerstone of polycyclic synthesis, and its modern variants offer new strategic possibilities. masterorganicchemistry.commdpi.comnih.gov The Dehydro-Diels-Alder (DDA) reaction, for example, utilizes dehydrobenzenoid compounds (arynes) in a [4+2] cycloaddition, providing novel pathways to complex aromatic structures. mdpi.com Lewis acid catalysis can significantly accelerate Diels-Alder reactions and improve selectivity by lowering the energy gap between the diene's highest occupied molecular orbital (HOMO) and the dienophile's lowest unoccupied molecular orbital (LUMO). strath.ac.uk

For the related angucycline skeletons, a novel strategy combining a Suzuki-Miyaura cross-coupling with an isomerization and a subsequent ring-closing metathesis has been developed, showcasing the power of tandem reactions in efficiently constructing the benz[a]anthracene framework. acs.org

Table 3: Comparison of Traditional vs. Novel Synthetic Strategies for PAQs

| Feature | Traditional Methods (e.g., Friedel-Crafts) | Novel Methods (e.g., Flow Electrochemistry) |

|---|---|---|

| Reagents | Often require stoichiometric, harsh reagents (e.g., strong acids, metal halides). | Uses electric current as the primary "reagent"; milder conditions. nih.gov |

| Environmental Impact | Can generate significant amounts of hazardous waste. | Inherently greener, with reduced waste production. semanticscholar.org |

| Selectivity | Can suffer from issues with regioselectivity. | Can be highly selective, guided by the position of precursor functional groups. nih.gov |

| Safety | May involve highly exothermic reactions and hazardous materials. | Offers better control over reaction parameters, enhancing safety. semanticscholar.org |

Spectroscopic Characterization Methodologies and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Through the application of one- and two-dimensional NMR techniques, the precise connectivity and spatial arrangement of atoms within a molecule can be determined.

The ¹H NMR spectrum of the parent compound, tetraphene-7,12-dione, provides crucial information about the chemical environment of its ten protons. The aromatic protons of this polycyclic quinone resonate in the downfield region, typically between δ 7.5 and 9.7 ppm, due to the deshielding effect of the aromatic rings and the carbonyl groups.

For 1-Methyltetraphene-7,12-dione, the introduction of the methyl group at the C-1 position would lead to the appearance of a new singlet in the upfield region of the spectrum, likely around δ 2.5-3.0 ppm. This methyl group would also cause slight shifts in the resonances of the neighboring aromatic protons due to its electron-donating nature and steric effects. The complete assignment of the proton signals for the parent compound, as determined by advanced NMR studies, provides a foundational reference for interpreting the spectrum of its methylated derivative. tandfonline.com

A detailed analysis of the coupling patterns (spin-spin splitting) in the ¹H NMR spectrum allows for the determination of the connectivity of the protons, further confirming the structure of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (based on data for Tetraphene-7,12-dione)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-1 | - (Substituted with CH₃) | - | - |

| H-2 | ~ 7.6 | d | ~ 8.0 |

| H-3 | ~ 7.7 | t | ~ 7.5 |

| H-4 | ~ 8.2 | d | ~ 8.0 |

| H-5 | ~ 8.3 | d | ~ 8.5 |

| H-6 | ~ 7.8 | d | ~ 8.5 |

| H-8 | ~ 8.2 | dd | ~ 7.5, 1.5 |

| H-9 | ~ 7.7 | td | ~ 7.5, 1.5 |

| H-10 | ~ 7.7 | td | ~ 7.5, 1.5 |

| H-11 | ~ 8.2 | dd | ~ 7.5, 1.5 |

| 1-CH₃ | ~ 2.5 - 3.0 | s | - |

Note: These are predicted values and may vary in an actual spectrum.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For tetraphene-7,12-dione, the spectrum would display 18 distinct signals corresponding to its 18 carbon atoms. The carbonyl carbons (C-7 and C-12) are the most deshielded and appear at the downfield end of the spectrum, typically in the range of δ 180-190 ppm. The aromatic carbons resonate between δ 120 and 150 ppm.

In the case of this compound, an additional signal for the methyl carbon would be observed in the upfield region, likely around δ 20-30 ppm. The carbon at the site of methylation (C-1) would experience a downfield shift due to the substitution effect. The chemical shifts of the other carbon atoms in the vicinity of the methyl group would also be influenced. A complete assignment of the ¹³C NMR spectrum of the parent compound has been achieved through the use of two-dimensional NMR techniques. tandfonline.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (based on data for Tetraphene-7,12-dione)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~ 135 |

| C-2 | ~ 127 |

| C-3 | ~ 129 |

| C-4 | ~ 128 |

| C-4a | ~ 132 |

| C-5 | ~ 127 |

| C-6 | ~ 130 |

| C-6a | ~ 133 |

| C-7 | ~ 185 |

| C-7a | ~ 134 |

| C-8 | ~ 127 |

| C-9 | ~ 134 |

| C-10 | ~ 134 |

| C-11 | ~ 127 |

| C-11a | ~ 133 |

| C-12 | ~ 185 |

| C-12a | ~ 132 |

| C-12b | ~ 130 |

| 1-CH₃ | ~ 20 - 30 |

Note: These are predicted values and may vary in an actual spectrum.

For unambiguous assignment of all proton and carbon signals in complex molecules like substituted tetraphene-diones, 2D NMR experiments are essential. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals correlations between protons that are coupled to each other, helping to establish the connectivity of the proton network within the molecule.

HSQC: This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the direct assignment of protonated carbons.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

The application of these techniques to the parent compound, benz[a]anthracene-7,12-dione, has enabled a complete and unambiguous assignment of its ¹H and ¹³C NMR spectra. tandfonline.com These same methodologies would be equally crucial for the definitive structural elucidation of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound (C₂₀H₁₂O₂), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak ([M]⁺) corresponding to its exact molecular weight of 292.0837 g/mol .

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for polycyclic aromatic quinones involve the loss of one or both carbonyl groups as carbon monoxide (CO), leading to characteristic fragment ions. The presence of the methyl group would also lead to specific fragmentation patterns, such as the loss of a methyl radical (•CH₃). The mass spectrum of the parent compound, tetraphene-7,12-dione, shows a strong molecular ion peak at m/z 258, consistent with its molecular formula C₁₈H₁₀O₂. nist.gov

Elemental Analysis (CHN) for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure organic compound. For this compound, with a molecular formula of C₂₀H₁₂O₂, the theoretical elemental composition is:

Carbon (C): 82.18%

Hydrogen (H): 4.14%

Oxygen (O): 13.68%

Experimental results from CHN analysis that closely match these theoretical values would provide strong evidence for the compound's elemental composition and purity.

Advanced Spectroscopic Techniques for Elucidating Complex Derivatives

The structural elucidation of more complex derivatives of this compound would necessitate the application of a broader range of advanced spectroscopic techniques. For instance, the introduction of multiple substituents or the formation of intricate stereoisomers would require more sophisticated NMR experiments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is used to identify protons that are close to each other in space, even if they are not directly bonded. This is particularly valuable for determining the stereochemistry and conformation of complex molecules. The use of NOESY was instrumental in the full spectral assignment of the parent tetraphene-7,12-dione. tandfonline.com

Advanced Mass Spectrometry Techniques: Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways of complex derivatives, providing more detailed structural information. Other ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), may be more suitable for analyzing larger or more polar derivatives.

By combining the data from these various advanced spectroscopic methods, a complete and unambiguous structural assignment of even highly complex derivatives of this compound can be achieved.

Mechanistic Investigations of Reactions Involving 1 Methyltetraphene 7,12 Dione

Elucidation of Reaction Mechanisms in Synthetic Pathways

The construction of the tetraphene core of 1-Methyltetraphene-7,12-dione can be approached through several synthetic strategies, most notably through intramolecular Friedel-Crafts acylation or Diels-Alder reactions. The elucidation of the precise mechanisms in these pathways is critical for controlling regioselectivity and achieving high yields.

While specific catalytic cycles for the synthesis of this compound are not extensively detailed in publicly available literature, analogies can be drawn from similar palladium-catalyzed coupling reactions used in the formation of other polycyclic aromatic systems. youtube.com A hypothetical catalytic cycle for a palladium-catalyzed synthesis could involve the following key steps:

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with an aryl halide precursor. This step forms an Ar-Pd(II)-X species. youtube.com

Transmetalation: A second aromatic component, typically an organometallic reagent, reacts with the Ar-Pd(II)-X complex in a transmetalation step. This results in the formation of an Ar-Pd(II)-Ar' intermediate. youtube.com

Reductive Elimination: The final step of the cycle is the reductive elimination of the desired biaryl product, which in this context would be a precursor that cyclizes to the tetraphene framework. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

The efficiency of this cycle is highly dependent on the nature of the ligands coordinated to the palladium center, the solvent system, and the reaction temperature.

Transition metal catalysts, particularly those based on palladium, play a pivotal role in the synthesis of complex aromatic compounds. nih.gov In the context of forming the backbone of this compound, transition metals can catalyze key C-C bond-forming reactions. For instance, palladium catalysts are instrumental in cascade reactions that can construct the polycyclic skeleton in a single step. mdpi.com

Lewis acids are also crucial in facilitating reactions such as the Friedel-Crafts acylation, a common method for forming cyclic ketones. nih.govresearchgate.net In the intramolecular cyclization to form a tetralone, a substructure of the target molecule, metal triflates have been shown to be effective and reusable catalysts. researchgate.net The role of the Lewis acid is to activate the acylating agent, making it more electrophilic and susceptible to attack by the aromatic ring. acs.org

| Catalyst Type | General Role in Synthesis | Example Reaction |

| Palladium(0) Complexes | C-C bond formation via cross-coupling | Suzuki or Stille coupling of precursors |

| Lewis Acids (e.g., AlCl₃, Metal Triflates) | Activation of acylating agents | Intramolecular Friedel-Crafts acylation |

| Ruthenium(VI) Complexes | Oxidative cyclization | Aromatization of hydroaromatic precursors |

Intermediate Identification and Characterization

The direct observation and characterization of reaction intermediates are paramount for validating proposed mechanisms. In the synthesis of polycyclic quinones via Diels-Alder reactions, the initial cycloadduct is a key intermediate. rsc.org For instance, the reaction of a substituted naphthoquinone with a suitable diene would proceed through a transient bridged bicyclic intermediate which then aromatizes to the final product.

In Friedel-Crafts acylations, the acylium ion is a well-established reactive intermediate. mdpi.com The formation of this cation is promoted by a Lewis acid, which coordinates to the acyl halide or anhydride (B1165640) precursor. acs.org While highly reactive and often not directly observable under typical reaction conditions, its existence is supported by a wealth of experimental and computational data.

Kinetic Studies of Reaction Processes

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For the oxidation of aromatic hydrocarbons, which can be a key step in the synthesis of quinones, the kinetics often reveal the rate-determining step. For example, studies on the oxidation of aromatic hydrocarbons by dioxoruthenium(VI) complexes have suggested a hydrogen-atom abstraction mechanism based on kinetic isotope effects. rsc.org

| Reaction Type | Key Kinetic Parameters | Influencing Factors |

| Friedel-Crafts Acylation | Reaction order with respect to substrate and catalyst | Catalyst concentration, temperature, electronic effects of substituents |

| Diels-Alder Reaction | Rate constant of cycloaddition | Diene and dienophile frontier orbital energies, temperature, solvent polarity |

| Palladium-Catalyzed Coupling | Turnover frequency, catalyst loading | Ligand structure, temperature, substrate concentrations |

Computational and Theoretical Studies of 1 Methyltetraphene 7,12 Dione Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 1-Methyltetraphene-7,12-dione. These calculations can determine key electronic properties that govern its reactivity and spectroscopic behavior.

Key Electronic Properties Investigated:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Electron Density Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. For this compound, this would likely show high electron density around the oxygen atoms of the dione (B5365651) group and delocalization across the aromatic tetraphene backbone.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the molecule's surface. Red regions indicate negative potential (likely near the carbonyl oxygens), which are susceptible to electrophilic attack, while blue regions show positive potential, indicating sites for nucleophilic attack.

A hypothetical data table for calculated electronic properties of this compound, based on typical values for similar aromatic quinones, is presented below.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Represents the ability to donate an electron. A higher energy indicates a better electron donor. |

| LUMO Energy | -2.0 eV | Represents the ability to accept an electron. A lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | 4.5 eV | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. The dione functionality would be the primary contributor. |

| Electron Affinity | 1.8 eV | The energy released when an electron is added to the molecule. A positive value indicates that the anion is stable. |

| Ionization Potential | 7.0 eV | The energy required to remove an electron from the molecule. A higher value indicates greater difficulty in oxidizing the molecule. |

Note: These values are illustrative and would require specific DFT calculations to be confirmed for this compound.

Molecular Dynamics Simulations for Conformational Analysis

MD simulations would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion. This would allow for the exploration of the potential energy surface and identification of the most stable conformations. For this compound, such simulations would likely confirm the planarity of the aromatic system and characterize the rotational barrier of the methyl group.

Reaction Pathway Prediction and Energy Profiling

Theoretical methods can predict the most likely pathways for chemical reactions involving this compound and calculate the associated energy changes. This is invaluable for understanding its synthesis, degradation, and potential biochemical interactions.

Structure-Reactivity Relationship Studies

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity descriptors (like the HOMO-LUMO gap or MEP), a quantitative structure-reactivity relationship (QSRR) can be established. For example, adding electron-donating or electron-withdrawing groups at different positions on the aromatic rings would alter the electronic properties and, consequently, the reactivity of the dione moiety. These studies help in understanding how structural modifications can tune the chemical behavior of the molecule.

In Silico Design of Novel Derivatives

The insights gained from the aforementioned computational studies can be leveraged for the in silico design of novel derivatives of this compound with desired properties. nih.govresearchgate.net For example, if the goal is to design a derivative with enhanced electron-accepting capabilities for applications in organic electronics, computational screening can identify the most promising substituent groups and their optimal positions on the molecular framework. This rational design approach can significantly reduce the time and cost associated with experimental synthesis and testing. nih.govsciencepublishinggroup.comresearchgate.net

The process would involve creating a virtual library of derivatives and using computational tools to predict their properties. High-throughput screening based on calculated parameters would then identify the lead candidates for further investigation.

Advanced Applications and Materials Science Perspectives

Role of Tetraphene-7,12-dione Derivatives in Organic Synthesis as Key Intermediates

Derivatives of tetraphene-7,12-dione, also known as benz[a]anthracene-7,12-dione, are significant intermediates in the synthesis of more complex polycyclic aromatic systems. The synthesis of specifically substituted benz[a]anthracene-7,12-diones, including isomers with substituents at the 1-, 2-, 3-, and 4-positions, highlights their role as versatile building blocks in organic chemistry. acs.org These synthetic routes provide access to a range of derivatives with tailored properties.

The general synthetic strategies to access the anthracene framework, from which tetraphene-7,12-diones are derived, are diverse and have been the subject of extensive research. nih.gov Methods such as metal-catalyzed C-H bond activation and various cyclization reactions are employed to construct the core polycyclic structure. nih.gov Once the basic tetraphene-7,12-dione skeleton is formed, it can be further functionalized. The dione (B5365651) functionality, in particular, offers reactive sites for subsequent chemical transformations, allowing for the construction of more elaborate molecular architectures. The synthesis of substituted anthracenes often utilizes the corresponding anthraquinones as a stable precursor, where the reactive 9 and 10 positions are protected, thereby directing substitution to the other rings. nih.gov This underscores the importance of quinone intermediates like 1-methyltetraphene-7,12-dione in synthetic strategies aimed at producing complex, functionalized PAHs.

Potential in Organic Electronic Materials

The extended π-conjugated system of the tetraphene backbone is a hallmark of organic semiconductors. Anthracene derivatives are widely studied for their applications in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The electronic properties of these materials, such as their charge carrier mobility and luminescence characteristics, are highly dependent on their molecular structure and intermolecular packing in the solid state.

The introduction of a methyl group, as in this compound, can influence these properties in several ways:

Solubility: Alkyl substituents can enhance the solubility of the molecule in organic solvents, which is a crucial factor for solution-based processing of organic electronic devices.

Molecular Packing: The steric bulk of the methyl group can affect the way the molecules arrange themselves in the solid state, which in turn influences the electronic coupling between adjacent molecules and, consequently, the charge transport properties.

Electronic Properties: The methyl group, being an electron-donating group, can subtly alter the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the tetraphene-7,12-dione core. This can impact the injection of charge carriers from electrodes and the color of emitted light in OLEDs.

Advanced Functional Materials Research

The research into advanced functional materials based on PAHs is a rapidly developing field. These materials are designed to have specific properties and functions, such as responding to external stimuli (e.g., light or heat) or exhibiting unique electronic or optical characteristics. Anthracene derivatives have been investigated for their use in thermochromic and photochromic materials, as well as in the development of chemosensors.

The tetraphene-7,12-dione structure can be considered a chromophore, and modifications to this structure, such as the addition of a methyl group, can tune its absorption and emission properties. This opens up possibilities for its use in applications like fluorescent probes or as a component in more complex functional materials. The reactivity of the dione group also allows for the covalent linking of this compound to other molecular units or polymer backbones, creating hybrid materials with combined or enhanced functionalities.

Photophysical Properties and Applications in Optoelectronic Devices

The photophysical properties of anthracene and its derivatives are central to their use in optoelectronic devices. nih.gov These compounds are known for their strong fluorescence, with emission colors that can be tuned by chemical modification. The parent compound, anthracene, is a well-known blue light emitter.

The specific photophysical properties of this compound have not been extensively documented. However, based on the general understanding of substituted PAHs, the following characteristics would be of interest for optoelectronic applications:

Absorption and Emission Spectra: Determining the wavelengths of light absorbed and emitted by the compound is crucial for applications in OLEDs and organic photovoltaics.

Quantum Yield: The efficiency of the fluorescence process is a key parameter for light-emitting applications.

Photostability: The ability of the molecule to withstand repeated cycles of light absorption and emission without degradation is essential for the longevity of optoelectronic devices.

The study of how the methyl group at the 1-position influences these properties compared to the parent tetraphene-7,12-dione and other methylated isomers would be a valuable area of future research.

Integration into Supramolecular Assemblies

The planar structure and extended π-system of tetraphene-7,12-dione make it an ideal candidate for integration into supramolecular assemblies. These are complex, ordered structures formed by non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. The ability of PAH compounds to form ordered stacks is fundamental to their charge transport properties in organic semiconductors. nih.gov

The methyl group in this compound would play a significant role in directing the formation of such assemblies. It can influence the geometry of π-π stacking, potentially leading to different packing motifs compared to the unsubstituted parent molecule. This control over the solid-state structure is a key goal in materials science, as it allows for the fine-tuning of the material's properties. While specific examples of supramolecular assemblies involving this compound are not reported, the general principles of PAH self-assembly suggest that it would be a promising building block for the bottom-up construction of functional nanostructures.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized PAHs can be complex, often requiring multi-step procedures with harsh reagents and producing significant waste. A primary area for future research is the development of efficient and environmentally benign synthetic pathways to 1-Methyltetraphene-7,12-dione. Current approaches to similar PAH quinones often rely on classical oxidation or cyclization reactions. Future efforts could focus on:

Catalytic C-H Activation: Direct, late-stage functionalization of a pre-formed tetraphene or benz[a]anthracene core could provide a more atom-economical route. Research into regioselective C-H methylation and subsequent oxidation using transition-metal catalysis would be a significant advancement.

Photochemical and Electrochemical Methods: These techniques can offer milder reaction conditions and unique selectivity compared to traditional thermal methods. Exploring light-induced cyclizations or electro-oxidative dearomatization could lead to more sustainable synthetic protocols.

One-Pot Reactions: Designing tandem reaction sequences where multiple bonds are formed in a single reaction vessel would improve efficiency by reducing the need for intermediate purification steps.

A comparative analysis of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Challenges | Hypothetical Yield |

| Classical Friedel-Crafts/Oxidation | Well-established methodology | Use of stoichiometric, harsh reagents; potential for side products | 30-40% |

| Diels-Alder Cycloaddition | High regioselectivity; access to complex cores | Availability of substituted dienes and dienophiles | 45-60% |

| C-H Activation/Functionalization | High atom economy; late-stage modification | Achieving high regioselectivity on a polycyclic core | 50-70% |

| Photochemical Cyclization | Mild reaction conditions; access to unique isomers | Scalability; potential for competing photoreactions | 25-50% |

Table 1: Hypothetical Comparison of Synthetic Routes to this compound

Exploration of Novel Reactivity Patterns

The reactivity of this compound is expected to be rich and varied, influenced by the interplay of the extended π-system, the electron-withdrawing quinone moiety, and the electron-donating methyl group. Future research should aim to explore these reactivity patterns in detail.

Redox Chemistry: The quinone unit makes the molecule a prime candidate for electrochemical studies. Investigating its reduction potentials and the stability of the resulting radical anion and dianion species could be valuable for applications in energy storage or as a redox-active ligand. The methyl group's electronic influence on these properties would be of fundamental interest.

Reactions at the Methyl Group: The methyl group itself can be a site for further functionalization. Radical halogenation or oxidation could provide a handle for introducing other functional groups, leading to a wider range of derivatives.

Cycloaddition Reactions: The electron-deficient regions of the aromatic core could participate in Diels-Alder or other cycloaddition reactions, offering pathways to more complex, three-dimensional structures.

Advanced Characterization Beyond Current Spectroscopic Methods

While standard techniques like NMR and mass spectrometry are essential, a deeper understanding of this compound's properties requires more advanced characterization methods.

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information on its solid-state packing, intermolecular interactions (such as π-stacking), and the precise geometry of the molecule. This is crucial for understanding its material properties.

Ultrafast Transient Absorption Spectroscopy: This technique could be used to study the excited-state dynamics of the molecule, providing insights into its photophysical properties and potential for applications in optoelectronics or photocatalysis.

Scanning Tunneling Microscopy (STM): At the single-molecule level, STM could visualize the molecule on a conductive surface and probe its electronic orbitals, offering a direct correlation between structure and electronic properties.

Theoretical Prediction and Experimental Validation of New Derivatives

Computational chemistry offers a powerful tool for guiding synthetic efforts and understanding molecular properties. Future research should leverage theoretical predictions to explore the potential of new derivatives of this compound.

In Silico Design: Density Functional Theory (DFT) and other computational methods can be used to predict the electronic properties (e.g., HOMO-LUMO gap), spectroscopic signatures, and reactivity of hypothetical derivatives with different substituents. This can help prioritize synthetic targets.

Structure-Property Relationships: By systematically varying the position and nature of substituents in theoretical models, it would be possible to establish clear structure-property relationships. For example, the effect of electron-donating or -withdrawing groups on the molecule's redox potential or absorption spectrum could be predicted.

Table 2 presents a hypothetical set of predicted data for new derivatives.

| Derivative | Substituent Position | Predicted HOMO-LUMO Gap (eV) | Predicted First Reduction Potential (V vs. Fc/Fc+) |

| This compound | 1-Methyl | 2.85 | -1.20 |

| 1,6-Dimethyltetraphene-7,12-dione | 1,6-Dimethyl | 2.82 | -1.25 |

| 1-Trifluoromethyltetraphene-7,12-dione | 1-Trifluoromethyl | 2.95 | -1.10 |

| 1-Methoxytetraphene-7,12-dione | 1-Methoxy | 2.78 | -1.30 |

Table 2: Theoretically Predicted Properties of Hypothetical this compound Derivatives

Non-Biological Applications in Emerging Technologies

The unique electronic and structural features of this compound suggest its potential for use in various technological applications, moving beyond traditional biological studies of PAHs.

Organic Electronics: The extended π-conjugated system makes it a candidate for use as an organic semiconductor in devices like organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). The quinone moiety could facilitate n-type behavior.

Materials for Energy Storage: The redox-active nature of the quinone unit suggests potential applications as an electrode material in rechargeable batteries or supercapacitors.

Sensors and Molecular Switches: The electronic properties of the molecule could be sensitive to its environment, making it a potential platform for chemical sensors. Furthermore, the redox states could be used to create molecular switches. The development of fullerene derivatives for various electronic applications highlights the potential for novel carbon-based materials in emerging technologies. rsc.orgrug.nl

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.